molecular formula C36H36O4P2 B14256434 Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- CAS No. 259110-38-8

Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-

Cat. No.: B14256434
CAS No.: 259110-38-8
M. Wt: 594.6 g/mol
InChI Key: ZDJMEIUMFOTGDV-UHFFFAOYSA-N
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Description

Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- is a complex organophosphorus compound It is characterized by the presence of phosphine groups attached to a 1,2-phenylenebis(methylene) backbone, with additional bis(2-methoxyphenyl) substituents

Chemical Reactions Analysis

Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphine to its oxide form.

    Reduction: Reduction reactions can revert the phosphine oxide back to the phosphine.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and participation in redox reactions .

Comparison with Similar Compounds

Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- can be compared with other similar compounds such as:

Properties

CAS No.

259110-38-8

Molecular Formula

C36H36O4P2

Molecular Weight

594.6 g/mol

IUPAC Name

[2-[bis(2-methoxyphenyl)phosphanylmethyl]phenyl]methyl-bis(2-methoxyphenyl)phosphane

InChI

InChI=1S/C36H36O4P2/c1-37-29-17-7-11-21-33(29)41(34-22-12-8-18-30(34)38-2)25-27-15-5-6-16-28(27)26-42(35-23-13-9-19-31(35)39-3)36-24-14-10-20-32(36)40-4/h5-24H,25-26H2,1-4H3

InChI Key

ZDJMEIUMFOTGDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(CC2=CC=CC=C2CP(C3=CC=CC=C3OC)C4=CC=CC=C4OC)C5=CC=CC=C5OC

Origin of Product

United States

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